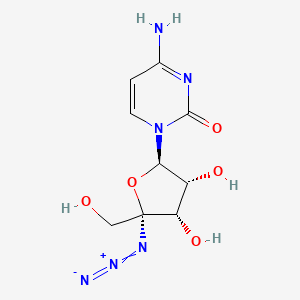

4'-Azidocytidine

Vue d'ensemble

Description

4’-Azidocytidine, also known as Azvudine or FNC, is a novel cytidine analogue that has both antiviral and anticancer activities . It was originally developed for HIV treatment and has shown promise in treating other diseases . It is a new experimental drug that has been shown to be active against viruses and retrotransposons with RNA-dependent polymerase enzymes, as well as against cancer cell lines and xenografts in animal models .

Synthesis Analysis

The synthesis of 4’-Azidocytidine involves the creation of several derivatives by varying the substituents at the ribose 2’ and 3’-positions . The most potent compound in this series is 4’-azidoarabinocytidine .

Chemical Reactions Analysis

4’-Azidocytidine is a nucleoside analogue, which means it can mimic natural nucleosides and undergo reactions accordingly . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction .

Applications De Recherche Scientifique

Traitement antiviral du VIH

4'-Azidocytidine : a été initialement développé comme candidat clinique pour le traitement du VIH. Il fonctionne en inhibant l'enzyme de la transcriptase inverse des nucléosides et en restaurant l'expression de la désaminase de la cytidine APOBEC3G dans les cellules T CD4+ des patients infectés par le VIH-1 . Cette approche à double ciblage non seulement empêche la réplication du virus, mais contribue également à la restauration de la fonction immunitaire affectée par le virus.

Traitement de la COVID-19

Pendant la pandémie de COVID-19, This compound a été repositionné et est entré en essais cliniques en Chine pour évaluer son efficacité et sa sécurité dans le traitement du nouveau coronavirus (ChiCTR2000029853). Il s'est montré prometteur comme option de traitement, suggérant que les agents antiviraux à base de nucléosides comme This compound pourraient être efficaces contre le SRAS-CoV-2 .

Thérapeutique anticancéreuse : Lymphome non hodgkinien

This compound : a démontré un potentiel en tant qu'agent thérapeutique pour le lymphome non hodgkinien (LNH). En utilisant le lymphome de Dalton comme modèle de lymphome à cellules T, il a montré une inhibition dose-dépendante et dépendante du temps de la croissance et de la prolifération cellulaires. Son mécanisme comprend l'induction de l'apoptose par la génération d'espèces réactives de l'oxygène (ROS), l'arrêt du cycle cellulaire et l'apoptose médiée par les mitochondries .

Mécanisme d'action dans les cellules cancéreuses

Le composé induit une fragmentation notable de l'ADN et une condensation nucléaire, ce qui indique l'activation des voies apoptotiques. Il perturbe le potentiel de la membrane mitochondriale, conduisant à un dysfonctionnement mitochondrial et favorisant l'apoptose. La dysrégulation des gènes apoptotiques, avec une régulation à la hausse de Bax et une régulation à la baisse de Bcl-2 et Bcl-xl, implique la voie de l'apoptose médiée par les mitochondries .

Modulation du cycle cellulaire

This compound : a été trouvé pour provoquer un arrêt du cycle cellulaire en phase G2/M dans les cellules cancéreuses. Ceci est médié par la modulation de l'inhibiteur du cycle cellulaire p21. En arrêtant le cycle cellulaire, il empêche la prolifération des cellules cancéreuses, agissant ainsi comme un agent anticancéreux puissant .

Repositionnement des médicaments antiviraux

La capacité de This compound à imiter les nucléosides naturels et à être transformé en triphosphates de nucléosides actifs en fait un candidat pour le repositionnement comme médicament antiviral pour d'autres infections virales. Ceci est dû à son mécanisme fondamental d'intégration dans l'ARN viral et de terminaison de la synthèse de la chaîne d'ARN, arrêtant ainsi la réplication du virus .

Effets immunomodulateurs

En plus de ses propriétés antivirales et anticancéreuses, This compound peut également avoir des effets immunomodulateurs. En restaurant l'expression d'APOBEC3G, il peut potentiellement moduler la réponse immunitaire, ce qui est crucial à la fois pour les infections virales et la thérapie anticancéreuse .

Mécanisme D'action

Target of Action

4’-Azidocytidine, also known as Azvudine or FNC, is a novel cytidine analogue . It primarily targets the RNA-dependent RNA polymerase enzymes of various viruses, including HIV, HBV, HCV, and SARS-CoV-2 . These enzymes are crucial for the replication of these viruses. Additionally, it has been found to modulate the expression of proteins like P-glycoprotein (P-gp), MRP2, and BCRP .

Mode of Action

4’-Azidocytidine acts as a nucleoside reverse transcriptase inhibitor . It mimics natural nucleosides and gets incorporated into the viral RNA during its synthesis. This results in the termination of the RNA chain synthesis and, consequently, the replication of the virus . In one instance, it was also able to increase the activity of P-gp .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It inhibits the RNA-dependent polymerase enzymes of viruses, thereby suppressing their life cycle . It may also inhibit such enzymes (reverse transcriptase) in human retrotransposons, including human endogenous retroviruses (HERVs) . The activation of retrotransposons can be a major factor of ongoing cancer genome instability and consequently higher aggressiveness of tumors .

Result of Action

The molecular and cellular effects of 4’-Azidocytidine’s action are quite significant. It has been found to inhibit the growth and proliferation of cells in a dose- and time-dependent manner . It induces apoptosis in cells, with notable DNA fragmentation and nuclear condensation pointing to activated apoptotic pathways . Furthermore, it has been reported to be involved in cell cycle arrest .

Action Environment

The action, efficacy, and stability of 4’-Azidocytidine can be influenced by various environmental factors. For instance, the presence of certain proteins in the cellular environment can affect its action . .

Safety and Hazards

Orientations Futures

4’-Azidocytidine has entered clinical trials in China for evaluating its efficacy and safety, showing promise for treating novel coronavirus . It suggests that nucleoside-based antivirus agents could be repurposed for COVID-19 treatment . Further studies are needed for better understanding the molecular mechanisms of its anticancer activities to support its medical use in oncology .

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6+,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLGMSQBFONGNG-JVZYCSMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332457 | |

| Record name | 4'-Azidocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478182-28-4 | |

| Record name | 4′-Azidocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478182-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R-1479 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478182284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Azidocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-1479 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M71RA9DMGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

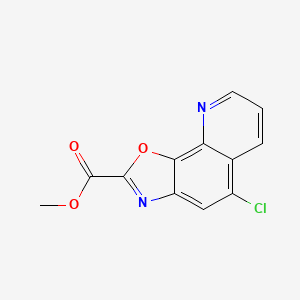

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

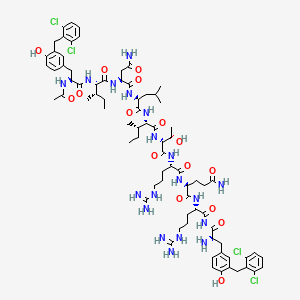

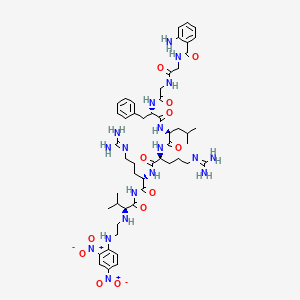

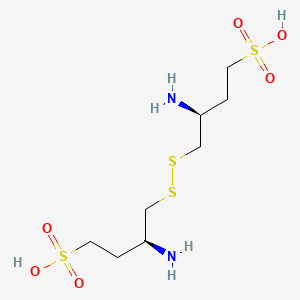

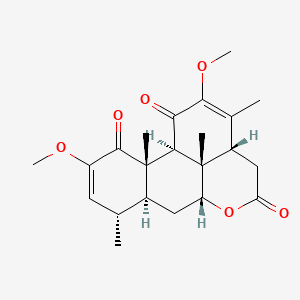

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B1678615.png)

![N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1678624.png)